2-(3-Bromophenyl)prop-2-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7BrO2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
2-(3-bromophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-5H,1H2,(H,11,12) |
InChI Key |
ACNJFRCCLWKKAY-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=CC=C1)Br)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Bromophenyl Prop 2 Enoic Acid
Retrosynthetic Analysis of 2-(3-Bromophenyl)prop-2-enoic Acid
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnections guide the synthetic strategy.
The first logical disconnection is at the C-C single bond between the α-carbon of the acrylic acid and the 3-bromophenyl ring. This bond can be formed using cross-coupling reactions. This suggests two potential pathways:
Path A: An electrophilic 3-bromophenyl source (e.g., an aryl halide) is coupled with a nucleophilic α-carbanion equivalent of prop-2-enoic acid.
Path B: A nucleophilic 3-bromophenyl organometallic reagent (e.g., a boronic acid) is coupled with an electrophilic α-substituted acrylate (B77674) (e.g., an α-haloacrylate).
A second major disconnection strategy involves breaking the C=C double bond of the acrylic acid moiety. This points towards condensation reactions, a classic method for forming α,β-unsaturated systems. This approach typically involves the reaction of a carbonyl compound with an active methylene (B1212753) compound. In this case, the disconnection leads to:
Path C: 3-Bromobenzaldehyde (B42254) as the aryl carbonyl component and a two-carbon active methylene species, such as malonic acid or its derivatives.
These retrosynthetic pathways form the basis for the specific synthetic methodologies discussed in the following sections.
Palladium-Catalyzed Cross-Coupling Approaches for α-Aryl Acrylic Acid Synthesis
Palladium-catalyzed cross-coupling reactions have become powerful and versatile tools in organic synthesis for the formation of carbon-carbon bonds, often tolerating a wide variety of functional groups. uwindsor.ca These methods are highly relevant for the synthesis of α-aryl acrylic acids like this compound.
Heck Reaction Variants for this compound Precursors
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org To synthesize a precursor for this compound, a 3-bromophenyl halide could be coupled with an acrylic acid ester. The reaction is typically carried out in the presence of a palladium catalyst and a base.
A plausible synthetic route could involve the Heck reaction between 3-bromoiodobenzene and a suitable acrylate, such as methyl acrylate. The reaction generally proceeds with high regioselectivity, with arylation occurring at the terminal position of the alkene, and high diastereoselectivity, favoring the E-isomer. thieme-connect.de
Table 1: Representative Heck Reaction Conditions
| Component | Example | Role |
| Aryl Halide | 3-Bromoiodobenzene | Electrophilic aryl source |
| Alkene | Methyl Acrylate | Olefinic coupling partner |
| Catalyst | Pd(OAc)₂ | Palladium(0) precursor |
| Ligand | P(o-tol)₃ (Tri-2-tolylphosphine) | Stabilizes the catalyst, promotes reaction |
| Base | Et₃N (Triethylamine) | Neutralizes HX formed |
| Solvent | Polar aprotic (e.g., NMP, DMF) | Solubilizes reactants |
This reaction would yield methyl (E)-3-(3-bromophenyl)prop-2-enoate, a cinnamic acid ester. While this is an isomer of the target molecule, subsequent chemical transformations would be necessary to achieve the desired α-phenyl substitution pattern. Direct α-arylation via Heck-type reactions is less common and often requires specialized substrates or conditions.
Suzuki-Miyaura and Other Cross-Coupling Strategies for Arylation at the α-Position
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is a highly effective method for creating aryl-aryl or aryl-vinyl bonds. uwindsor.cayoutube.com For the direct synthesis of the this compound skeleton, this reaction can be employed to directly arylate the α-position of an acrylic acid derivative.
This strategy involves the coupling of a (3-bromophenyl)boronic acid with an α-haloacrylate, such as ethyl α-bromoacrylate. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.
Table 2: Typical Suzuki-Miyaura Reaction for α-Arylation
| Component | Example | Role |
| Organoboron Reagent | (3-Bromophenyl)boronic acid | Nucleophilic aryl source |
| Electrophile | Ethyl α-bromoacrylate | Electrophilic acrylate partner |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Palladium(0) source |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the organoboron reagent |
| Solvent | Biphasic (e.g., Toluene/Water) or polar aprotic | Reaction medium |
Recent advancements have demonstrated that α-arylsulfonyloxyacrylates can also serve as effective electrophiles in Suzuki-type reactions, coupling with potassium (hetero)aryltrifluoroborates to produce α-aryl substituted acrylates under mild conditions. semanticscholar.org Furthermore, other cross-coupling methods like the Stille reaction (using organostannanes) or Hiyama coupling (using organosilanes) can also be adapted for such transformations, often catalyzed by palladium complexes derived from air-stable pre-catalysts. organic-chemistry.orgrsc.org These methods provide a modular approach to a wide range of α-arylated carboxylic acid derivatives. nih.govorganic-chemistry.org
Condensation Reactions for the Formation of the Acrylic Acid Moiety
Classic condensation reactions provide a direct and often high-yielding route to α,β-unsaturated acids by forming the carbon-carbon double bond.
Knoevenagel Condensation Approaches Involving 3-Bromobenzaldehyde Derivatives
The Knoevenagel condensation is the reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base, typically an amine. wikipedia.org A subsequent dehydration reaction yields the α,β-unsaturated product. wikipedia.org
To synthesize this compound, 3-bromobenzaldehyde can be condensed with a compound containing an active methylene group flanked by two electron-withdrawing groups, such as malonic acid. When the reaction is performed with malonic acid in the presence of pyridine (B92270), it is known as the Doebner modification. organic-chemistry.org This variation is particularly useful as the intermediate often undergoes decarboxylation under the reaction conditions to directly yield the α,β-unsaturated carboxylic acid. wikipedia.org
Table 3: Knoevenagel-Doebner Condensation
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |
| 3-Bromobenzaldehyde | Malonic Acid | Pyridine | (E)-3-(3-Bromophenyl)prop-2-enoic acid |
This reaction produces the cinnamic acid isomer, not the target α-phenyl acrylic acid. To obtain the desired substitution, one would need to start with a different set of precursors, such as a 3-bromophenyl ketone and a reagent providing the carboxylic acid function, though this is a less common variation of the Knoevenagel reaction for this specific target. The Knoevenagel condensation is a powerful tool for generating C=C bonds and is widely used in the synthesis of various unsaturated compounds. mdpi.com
Perkin Reaction for α-Aryl Acrylic Acids
The Perkin reaction is another well-established method for synthesizing α,β-unsaturated aromatic acids, specifically cinnamic acids. wikipedia.orgwikiwand.comscienceinfo.com The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid, which acts as a base catalyst. wikipedia.org
For the synthesis of a cinnamic acid derivative, 3-bromobenzaldehyde would be reacted with acetic anhydride and sodium acetate.
Reactants : 3-Bromobenzaldehyde, Acetic Anhydride
Base : Sodium Acetate
Product : (E)-3-(3-Bromophenyl)prop-2-enoic acid
The mechanism involves the formation of an enolate from the acetic anhydride, which then adds to the aldehyde. Subsequent dehydration and hydrolysis yield the final unsaturated acid product. wikipedia.org Like the Knoevenagel condensation, the standard Perkin reaction yields the β-aryl acrylic acid (cinnamic acid) isomer. scienceinfo.comslideshare.net Achieving the α-aryl substitution pattern of the target molecule, this compound, through a classical Perkin or Knoevenagel reaction is not straightforward and would necessitate a non-standard starting material or subsequent rearrangement steps. Therefore, cross-coupling strategies are generally more direct for accessing α-aryl acrylic acids.
Olefination Reactions for the Carbon-Carbon Double Bond Formation
Olefination reactions are powerful tools in organic synthesis for the construction of carbon-carbon double bonds. Several classic and modern olefination strategies can be employed to synthesize this compound, typically by reacting a carbonyl compound with an organophosphorus or organosulfur reagent.
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis from aldehydes or ketones. iitk.ac.inmnstate.edu
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). mnstate.edunumberanalytics.com For the synthesis of this compound, a plausible approach involves the reaction of 3-bromoacetophenone with an ylide derived from an α-haloacetate, such as (carboethoxymethyl)triphenylphosphonium bromide, followed by saponification of the resulting ester. The reactivity of the ylide (stabilized vs. unstabilized) plays a critical role in determining the stereoselectivity of the double bond, although for a 1,1-disubstituted alkene like the target compound, this is not a factor for E/Z isomerism. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.org This reaction typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com A common reagent for this transformation is triethyl phosphonoacetate, which can be deprotonated with a mild base to react with a carbonyl compound. enamine.netwikipedia.org The synthesis of ethyl 2-(3-bromophenyl)prop-2-enoate could be achieved by reacting 3-bromoacetophenone with triethyl phosphonoacetate in the presence of a base like sodium hydride, followed by hydrolysis to yield the desired carboxylic acid. The HWE reaction offers the advantage of using easily removable, water-soluble phosphate (B84403) byproducts. wikipedia.org
Table 1: Comparison of Wittig and HWE Reactions for Alkene Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphorus ylide (from phosphonium (B103445) salt) | Phosphonate carbanion (from phosphonate ester) |
| Reactivity | Ylides can be stabilized, semi-stabilized, or unstabilized | Generally more nucleophilic than Wittig ylides |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easy to remove) |
| Stereoselectivity | Dependent on ylide stability and reaction conditions | Generally high (E)-selectivity with stabilized phosphonates |
The Julia-Kocienski olefination is a modified, one-pot version of the Julia olefination that provides a highly versatile and stereoselective method for forming alkenes, particularly trans-disubstituted alkenes, from aldehydes and sulfones. organic-chemistry.orgnih.gov This reaction typically involves the reaction of a metalated heteroaryl sulfone with an aldehyde or ketone. nih.gov
For the synthesis of this compound, this methodology could be adapted by reacting 3-bromobenzaldehyde with a suitable sulfone reagent, such as ethyl (benzothiazol-2-ylsulfonyl)acetate. organic-chemistry.org The reaction proceeds through the formation of a β-alkoxy sulfone intermediate, which then undergoes elimination to form the α,β-unsaturated ester. Subsequent hydrolysis would then yield the target acid. The Julia-Kocienski olefination is known for its high (E)-selectivity, which is a key consideration in the synthesis of many α,β-unsaturated carbonyl compounds. organic-chemistry.orgnih.gov While direct application to ketones for the synthesis of trisubstituted alkenes can be more challenging, modifications to the sulfone reagent and reaction conditions have expanded its scope. nih.gov
Functionalization of Pre-existing Acrylic Acid Scaffolds
An alternative synthetic strategy involves the modification of a readily available acrylic acid or propenoic acid derivative. This can be achieved either by forming the aryl-alkene bond through a cross-coupling reaction or by introducing the bromine atom onto the phenyl ring at a late stage.
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful methods for the formation of carbon-carbon bonds and can be used to arylate alkenes. wikipedia.org The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org
To synthesize this compound, a Heck-type reaction could be envisioned between a suitable acrylic acid derivative, like methyl acrylate, and a dihalogenated benzene (B151609), such as 3-bromoiodobenzene. sigmaaldrich.com The higher reactivity of the carbon-iodine bond allows for selective coupling at that position, leaving the bromo group intact. odinity.com This would yield methyl 2-(3-bromophenyl)prop-2-enoate, which can then be hydrolyzed to the final product. The Heck reaction is known for its good functional group tolerance and often proceeds with high trans-selectivity in the case of monosubstituted alkenes. organic-chemistry.org
Introducing a bromine atom onto a pre-formed 2-phenylprop-2-enoic acid scaffold is another synthetic avenue.
Electrophilic bromination of an aromatic ring is a classic transformation. However, the directing effects of the substituents on the ring are crucial. The acrylic acid group is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta-position. Conversely, the phenyl group is activating. In the case of 2-phenylprop-2-enoic acid, the activating effect of the alkene and the deactivating effect of the carboxyl group can lead to a mixture of ortho- and para-brominated products, making selective meta-bromination challenging under standard electrophilic conditions. chegg.comrsc.orgalfredstate.edu
To overcome the challenges of regioselectivity, directed organometallic routes can be employed. Directed ortho-metalation (DoM) involves the deprotonation of an aromatic C-H bond ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. uwindsor.cabaranlab.orgharvard.edu While this method is powerful for ortho-functionalization, achieving meta-bromination would require a more elaborate strategy, possibly involving a blocking group or a rearrangement. A more modern approach involves palladium-catalyzed C-H activation/functionalization. Recent studies have shown that with an appropriate directing group and catalyst system, it is possible to achieve meta-selective C-H bromination of benzoic acid derivatives, which could be applicable to the synthesis of the target compound. nih.gov
Stereoselective Synthesis of this compound
The term "stereoselective synthesis" in the context of this compound primarily refers to the control of the geometry of the exocyclic double bond. While the target molecule itself does not exhibit E/Z isomerism due to the two hydrogens on the alpha-carbon of the prop-2-enoic acid chain, the principles of stereoselective olefination are crucial for constructing the trisubstituted alkene core with high fidelity.
The olefination reactions discussed previously offer varying degrees of stereocontrol.
Wittig Reaction : The stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides (e.g., those containing an ester group) generally lead to (E)-alkenes, while non-stabilized ylides (e.g., alkyl ylides) typically yield (Z)-alkenes. organic-chemistry.org
Horner-Wadsworth-Emmons Reaction : This reaction is renowned for its high (E)-selectivity when using stabilized phosphonate esters like triethyl phosphonoacetate. wikipedia.orgresearchgate.net Modifications such as the Still-Gennari protocol allow for the selective formation of (Z)-alkenes. nrochemistry.com
Julia-Kocienski Olefination : This method is also highly (E)-selective, particularly when reacting aldehydes with reagents like 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. organic-chemistry.orgnih.gov
The choice of a particular stereoselective method would be critical in a synthetic context where the substituents on the double bond would lead to distinct E and Z isomers. For the synthesis of the title compound, these methods ensure the precise formation of the desired double bond geometry without the formation of isomeric byproducts that might arise from other, less controlled elimination reactions.
Table 2: Summary of Synthetic Approaches
| Method | Key Reactants | Key Features |
| Wittig Reaction | 3-Bromoacetophenone, Phosphorus Ylide | Versatile, stereoselectivity depends on ylide structure. iitk.ac.in |
| HWE Reaction | 3-Bromoacetophenone, Phosphonate Ester | High (E)-selectivity, easy byproduct removal. wikipedia.org |
| Julia-Kocienski Olefination | 3-Bromobenzaldehyde, Heteroaryl Sulfone | High (E)-selectivity, mild conditions. organic-chemistry.org |
| Heck Reaction | 3-Bromoiodobenzene, Acrylic Acid Derivative | Direct arylation, good functional group tolerance. organic-chemistry.orgodinity.com |
| Electrophilic Bromination | 2-Phenylprop-2-enoic Acid, Brominating Agent | Potentially poor regioselectivity. |
| Directed C-H Bromination | 2-Phenylprop-2-enoic Acid Derivative, Pd Catalyst | High regioselectivity for meta-position. nih.gov |
Control of Geometric Isomerism in α-Aryl Acrylic Acids
The geometry of the double bond in α-aryl acrylic acids, such as this compound, is a crucial determinant of their physical and chemical properties. The E-isomer (trans) is typically the more thermodynamically stable and often the desired product. Several classic condensation reactions can be employed for the synthesis of this compound, with reaction conditions being pivotal in dictating the isomeric ratio.
The Perkin reaction , a well-established method for the synthesis of cinnamic acids and their derivatives, offers a direct route. odinity.comlongdom.orgwikipedia.org This reaction involves the condensation of an aromatic aldehyde, in this case, 3-bromobenzaldehyde, with an acid anhydride (e.g., acetic anhydride) in the presence of the sodium or potassium salt of the corresponding acid. wikipedia.org The reaction proceeds through an aldol-type condensation followed by dehydration. The formation of the more stable E-isomer is generally favored, particularly under thermodynamic control at higher temperatures.
Another powerful method is the Knoevenagel condensation , which involves the reaction of an aldehyde or ketone with an active methylene compound. wikipedia.orgbhu.ac.in For the synthesis of this compound, 3-bromobenzaldehyde can be reacted with malonic acid in the presence of a weak base like pyridine or piperidine (B6355638). wikipedia.org This reaction often proceeds via an intermediate that can be decarboxylated to yield the α,β-unsaturated acid. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as the solvent, is particularly effective for this transformation and typically yields the E-isomer with high selectivity. wikipedia.org The choice of solvent and base can significantly influence the E/Z ratio of the product.
The Heck reaction provides a modern and versatile alternative for the formation of the carbon-carbon double bond. odinity.combeilstein-journals.org This palladium-catalyzed cross-coupling reaction can be performed between 3-bromoiodobenzene and acrylic acid. odinity.comchegg.com The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. The stereochemical outcome of the Heck reaction is often highly controlled, favoring the formation of the trans-alkene. The use of specific ligands and reaction conditions can further enhance this selectivity.
| Reaction | Reactants | Typical Conditions | Predominant Isomer | Reference(s) |
| Perkin Reaction | 3-Bromobenzaldehyde, Acetic Anhydride, Sodium Acetate | Heat (180°C) | E | odinity.comlongdom.orgwikipedia.org |
| Knoevenagel Condensation (Doebner modification) | 3-Bromobenzaldehyde, Malonic Acid | Pyridine, heat | E | wikipedia.orgresearchgate.net |
| Heck Reaction | 3-Bromoiodobenzene, Acrylic Acid | Pd(OAc)₂, PPh₃, Et₃N, DMF, heat | E | odinity.combeilstein-journals.orgchegg.com |
Enantioselective Synthetic Pathways for Chiral Derivatives
The development of enantioselective routes to chiral derivatives of this compound is of significant interest. Such methods can be broadly categorized into two approaches: the use of chiral auxiliaries and asymmetric catalysis.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net For the synthesis of chiral derivatives of this compound, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to acrylic acid to form a chiral acrylate. wikipedia.orgresearchgate.net This chiral substrate can then undergo a diastereoselective reaction, for example, a Heck reaction with 3-bromoiodobenzene. The steric bulk of the chiral auxiliary directs the approach of the palladium complex, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid. The efficiency of this approach is dependent on the diastereoselectivity of the key bond-forming step and the ease of auxiliary removal.
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. One such method is asymmetric hydrogenation of the pre-formed this compound. nih.govnih.gov This reaction utilizes a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to deliver hydrogen atoms to one face of the double bond preferentially. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).
Another catalytic enantioselective method is the asymmetric Heck reaction . While challenging, the development of chiral palladium catalysts for the enantioselective coupling of aryl halides with alkenes is an active area of research. By employing a chiral ligand, the palladium catalyst can create a chiral environment that favors the formation of one enantiomer of the product.
| Method | Strategy | Key Reagents/Catalysts | Expected Outcome | Reference(s) |
| Chiral Auxiliary | Diastereoselective Heck Reaction | Evans Oxazolidinone, 3-Bromoiodobenzene, Pd(OAc)₂ | Enantiomerically enriched 2-(3-bromophenyl)propanoic acid derivative | wikipedia.orgresearchgate.netresearchgate.net |
| Asymmetric Hydrogenation | Catalytic reduction of the C=C double bond | Chiral Rh or Ru phosphine complexes (e.g., Rh-BINAP) | Enantiomerically enriched 2-(3-bromophenyl)propanoic acid | nih.govnih.gov |
Chemical Reactivity and Mechanistic Studies of 2 3 Bromophenyl Prop 2 Enoic Acid
Reactivity of the α,β-Unsaturated Carboxylic Acid Moiety
The chemical behavior of 2-(3-bromophenyl)prop-2-enoic acid is dictated by the interplay of its three key functional components: the carboxylic acid, the carbon-carbon double bond (olefin), and the bromophenyl group. The α,β-unsaturated nature of the carboxylic acid moiety creates a conjugated system that influences the reactivity of both the double bond and the carboxyl group. The bromine atom at the meta position of the phenyl ring primarily exerts an electron-withdrawing inductive effect, which can modulate the reactivity of the molecule.
Nucleophilic Addition Reactions to the Double Bond
The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effects of the adjacent carboxylic acid group and the phenyl ring. This polarization makes the β-carbon susceptible to attack by nucleophiles in a Michael-type or conjugate addition reaction. youtube.comyoutube.comyoutube.com The reaction is typically initiated by the attack of a nucleophile on the electrophilic β-carbon of the α,β-unsaturated system. youtube.com This initial attack forms a resonance-stabilized enolate intermediate, which is then protonated to yield the final addition product. youtube.com
The presence of the 3-bromophenyl group is expected to enhance the electrophilicity of the double bond through its electron-withdrawing inductive effect, potentially increasing the rate of nucleophilic addition compared to the unsubstituted atropic acid. A variety of nucleophiles can participate in this reaction, including amines, thiols, and carbanions derived from organometallic reagents. youtube.comyoutube.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Expected Product Structure |
| Amine | R₂NH | 3-(Dialkylamino)-2-(3-bromophenyl)propanoic acid |
| Thiol | RSH | 3-(Alkylthio)-2-(3-bromophenyl)propanoic acid |
| Cyanide | NaCN | 3-Cyano-2-(3-bromophenyl)propanoic acid |
Electrophilic Addition Reactions
While nucleophilic addition is more common for α,β-unsaturated carbonyl compounds, electrophilic addition to the double bond can also occur. chemguide.co.uk In these reactions, an electrophile is attracted to the electron-rich π-system of the double bond. chemguide.co.uk The reaction proceeds through a carbocation intermediate, and the regioselectivity is governed by the stability of this intermediate. For this compound, the addition of an electrophile to the α-carbon would be favored, as the resulting carbocation at the β-position is stabilized by the adjacent phenyl ring.
However, the electron-withdrawing nature of the carboxylic acid group deactivates the double bond towards electrophilic attack, making these reactions less favorable compared to those of simple alkenes. chemguide.co.uk Reactions with strong electrophiles, such as halogens (e.g., Br₂) and hydrohalic acids (e.g., HBr), are possible. youtube.com In some cases, electrophilic addition can be accompanied by nucleophilic addition, especially in the presence of competing nucleophiles. rsc.org
Radical Reactions Involving the Olefin
The double bond of this compound can undergo radical polymerization. wikipedia.org This process is typically initiated by a radical species that adds to the double bond, generating a new radical that can then propagate by adding to another monomer unit. wikipedia.org This chain reaction leads to the formation of a polymer with a carbon-carbon backbone. wikipedia.org The reactivity of the monomer in radical polymerization is influenced by the stability of the propagating radical and steric factors. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, could potentially be employed to synthesize polymers with well-defined architectures and molecular weights. nih.gov
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group of this compound exhibits typical reactions of this functional group, including esterification, amidation, reduction, and conversion to other acid derivatives.
Esterification and Amidation Reactions
Esterification is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid, to form an ester. chemguide.co.ukwikipedia.org The reaction is an equilibrium process and can be driven to completion by removing the water formed during the reaction or by using an excess of the alcohol. masterorganicchemistry.com The Fischer-Speier esterification method is a common approach for this transformation. wikipedia.org
Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction is generally less straightforward than esterification because amines are basic and will react with the carboxylic acid in an acid-base reaction to form a stable carboxylate salt. Therefore, the reaction often requires heating to high temperatures to dehydrate the salt, or the use of coupling agents like N,N'-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. youtube.comsemanticscholar.org Alternatively, the carboxylic acid can be first converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. youtube.com
Table 2: Esterification and Amidation of this compound
| Reaction | Reagents | Product |
| Esterification | Methanol, H₂SO₄ (cat.) | Methyl 2-(3-bromophenyl)prop-2-enoate |
| Amidation | Ethylamine, DIC | N-Ethyl-2-(3-bromophenyl)prop-2-enamide |
Reduction to Alcohols and Oxidation to Carboxylic Acid Derivatives
The carboxylic acid group can be reduced to a primary alcohol. However, this reduction is challenging in the presence of the α,β-double bond, as many common reducing agents, such as lithium aluminum hydride (LiAlH₄), can also reduce the double bond. Selective reduction of the carboxylic acid to the corresponding allylic alcohol, 2-(3-bromophenyl)prop-2-en-1-ol, would require specific reagents or reaction conditions that favor the reduction of the carboxyl group over the olefin.
Regarding oxidation , the carboxylic acid group is already in a high oxidation state. However, the molecule as a whole can undergo oxidative cleavage of the double bond under strong oxidizing conditions (e.g., hot, concentrated KMnO₄ or ozonolysis followed by oxidative workup). This would lead to the formation of 3-bromobenzoic acid and other smaller fragments. The oxidation of α,β-unsaturated aldehydes to α,β-unsaturated carboxylic acids is a well-established transformation, often utilizing oxidants like molecular oxygen with a catalyst. oup.comoup.com While this compound is already a carboxylic acid, this highlights the general stability of the α,β-unsaturated carboxylic acid moiety to further oxidation under milder conditions. organic-chemistry.org
Decarboxylation Pathways and Mechanisms
The decarboxylation of α,β-unsaturated carboxylic acids, such as this compound, is a significant transformation in organic synthesis, often utilized to generate vinyl arenes. This process can be initiated through various means, including thermal, catalytic, and enzymatic methods. In many catalytic pathways, the carboxylic acid functions as a traceless activating group, directing the reaction before being removed as carbon dioxide. nih.gov
Transition metal catalysis, particularly with rhodium and copper, provides effective routes for decarboxylation coupled with other bond formations. For instance, rhodium(III)-catalyzed reactions can couple acrylic acids with unsaturated oxime esters, where the carboxylic acid is ultimately cleaved. nih.gov Mechanistic studies of such reactions indicate that the process involves rhodacyclic intermediates, and the decarboxylation step is integral to the catalytic cycle. nih.gov
Alternatively, copper-catalyzed methods can achieve oxidative decarboxylation. These reactions may proceed through a radical mechanism where a copper-active-oxygen species initiates the process, leading to the formation of a radical intermediate that subsequently undergoes decarboxylation. acs.org The versatility of carboxylic acids as starting materials stems from their ability to be catalytically replaced by various functional groups through the extrusion of CO2. researchgate.net While enzymatic decarboxylation of acrylic acid derivatives is also a known process, it is often specific to the enzyme's substrate scope. researchgate.net For this compound, these catalytic methods would be anticipated to produce 1-bromo-3-vinylbenzene, a valuable synthetic intermediate.
Reactivity of the Bromo-Substituted Phenyl Ring
The carbon-bromine bond on the phenyl ring of this compound is a key site for synthetic modification, primarily through metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the site of the aryl bromide. youtube.com The success of these reactions often depends on the choice of catalyst, ligand, base, and solvent.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl structure. harvard.edu The reaction is highly versatile and tolerant of numerous functional groups, including the acrylic acid moiety, although protection of the acid may sometimes be necessary to prevent side reactions with the base. harvard.edunih.gov The use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the coupling of even challenging substrates. harvard.edu
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyzes the oxidative addition and reductive elimination steps. | harvard.eduresearchgate.net |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, CataCXium A | Stabilizes the palladium center and facilitates the catalytic cycle. | nih.govnih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, TMSOK | Activates the boronic acid for transmetalation. | harvard.edunih.gov |
| Solvent | Toluene, Dioxane, THF, Water/Organic Biphasic | Solubilizes reactants and influences reaction rate. | harvard.edunih.gov |
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, creating an arylalkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts, such as CuI, which forms a copper(I) acetylide intermediate. wikipedia.orgorganic-chemistry.org The process is generally conducted under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org Copper-free variants have also been developed. organic-chemistry.org
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle. | libretexts.orgresearchgate.net |
| Copper Co-catalyst | CuI | Activates the alkyne for coupling. | wikipedia.orgresearchgate.net |
| Base | Triethylamine (Et₃N), Diethylamine (Et₂NH), Piperidine (B6355638) | Neutralizes the HX byproduct and can act as a solvent. | wikipedia.orgwashington.edu |
| Solvent | DMF, THF, Amine (as solvent) | Reaction medium. | wikipedia.orgresearchgate.net |
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.org This method is a premier technique for synthesizing arylamines. The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, RuPhos, BrettPhos) is crucial for achieving high efficiency, and a strong, non-nucleophilic base is required. organic-chemistry.orgchemspider.comnih.gov
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Primary catalyst source. | chemspider.comnih.gov |
| Ligand | BINAP, RuPhos, BrettPhos, XPhos | Essential for facilitating C-N reductive elimination. | organic-chemistry.orgnih.gov |
| Base | NaOtBu, LiHMDS, K₃PO₄ | Deprotonates the amine for transmetalation. | chemspider.comnih.gov |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent. | chemspider.com |
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org This reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org A key requirement for a facile SNAr reaction is the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negative charge of the intermediate. masterorganicchemistry.com
In this compound, the acrylic acid moiety is an electron-withdrawing group. However, it is located meta to the bromine atom. This meta-positioning does not allow for direct resonance delocalization of the negative charge that would form at the ipso-carbon during a nucleophilic attack. chemistrysteps.com Consequently, the acrylic acid group provides insufficient activation for the bromine to be displaced via the SNAr mechanism under typical conditions. The reaction is therefore considered unlikely to proceed efficiently for this substrate.
The conversion of the aryl bromide to an organolithium or organomagnesium (Grignard) reagent is a common strategy for further functionalization. This involves the oxidative insertion of magnesium metal into the carbon-bromine bond to form a Grignard reagent. adichemistry.com This reaction must be conducted under strictly anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comyoutube.com
A significant challenge in applying this to this compound is the presence of the acidic carboxylic acid proton. Grignard reagents are highly basic and would be immediately quenched by this acidic proton in an acid-base reaction, preventing the desired functionalization. To circumvent this, the carboxylic acid group must first be protected, for example, by converting it into an ester. After protection, the Grignard reagent could be formed and reacted with an electrophile, followed by deprotection of the carboxylic acid.
Investigating Synergistic Effects Between Functional Groups
The reactivity of the olefinic double bond in the prop-2-enoic acid moiety is electronically influenced by the substituents on the phenyl ring. The bromine atom at the meta-position acts as an electron-withdrawing group through induction. This effect, combined with the inherent electron-withdrawing nature of the conjugated carboxylic acid, modulates the electron density of the alkene.
Specifically, the electron-withdrawing character of the 3-bromophenyl group reduces the electron density across the conjugated system, making the β-carbon of the double bond more electrophilic. This enhanced electrophilicity would likely increase the susceptibility of the molecule to nucleophilic attack, such as in Michael addition reactions. Studies on the reaction of aqueous bromine with acrylic acids have shown that the reactivity of the double bond is sensitive to the electronic nature of the substituents. rsc.org Therefore, the bromine atom, while remote from the double bond, plays a distinct role in fine-tuning its chemical reactivity.
Influence of Acrylic Acid on Aromatic Reactivity
The chemical reactivity of the aromatic ring in this compound is fundamentally governed by the electronic properties of its two substituents: the bromine atom and the acrylic acid group. The interplay between the inductive and resonance effects of these groups determines the electron density of the phenyl ring, its susceptibility to electrophilic attack, and the orientation of incoming substituents.
Both the bromine atom and the acrylic acid moiety are classified as deactivating groups, meaning they reduce the rate of electrophilic aromatic substitution (EAS) compared to unsubstituted benzene (B151609). masterorganicchemistry.comopenstax.org This deactivation stems from their ability to withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. msu.edulibretexts.org
The acrylic acid group, in particular, exerts a strong electron-withdrawing effect. This is a combination of two factors:
Inductive Effect: The sp² hybridized carbons of the vinyl group and the electronegative oxygen atoms of the carboxylic acid function pull electron density away from the phenyl ring through the sigma bond network.
Resonance Effect: The entire acrylic acid substituent is a π-electron-accepting system. The vinyl group and the carbonyl group are in conjugation with the aromatic ring, allowing for the delocalization of π-electrons from the ring onto the substituent. This resonance withdrawal significantly reduces the electron density at the ortho and para positions of the ring, as depicted in the resonance structures. openstax.orgyoutube.com
Consequently, the acrylic acid group acts as a meta-director in electrophilic aromatic substitution reactions. libretexts.org The meta positions are the least deactivated, making them the most favorable sites for electrophilic attack. openstax.org
The bromine atom exhibits a dual electronic nature. It is strongly electronegative, leading to a powerful electron-withdrawing inductive effect that deactivates the ring. openstax.org However, it also possesses lone pairs of electrons in its p-orbitals that can be donated to the aromatic ring through resonance. This electron-donating resonance effect, while weaker than its inductive effect, increases the electron density specifically at the ortho and para positions. openstax.orgyoutube.com This makes the bromine atom a deactivating but ortho-, para-directing group. pressbooks.pub
The combined influence of these two deactivating groups on the aromatic ring of this compound results in a significantly deactivated system. The directing effects of the two groups are not reinforcing. The acrylic acid group at position 1 directs incoming electrophiles to position 5 (meta), while the bromine atom at position 3 directs to positions 2, 4, and 6 (ortho and para).
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| -Br (Bromo) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |
| -C(CH₂)=CHCOOH (Acrylic Acid) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating | Meta |
In cases of competing directing effects between two deactivating groups, the regiochemical outcome of an electrophilic substitution reaction is often controlled by the stronger deactivating group, with substitution occurring at the position that is least deactivated. The acrylic acid group is a more potent deactivator than bromine. Therefore, its meta-directing influence is expected to be the dominant factor.
The potential sites for electrophilic substitution on the this compound ring are positions 2, 4, 5, and 6.
Positions 2 and 6: These are ortho to the strongly deactivating acrylic acid group and ortho/para to the bromine. They are highly deactivated and sterically hindered.
Position 4: This position is para to the acrylic acid group and ortho to the bromine. While directed by bromine, it is strongly deactivated by the resonance effect of the acrylic acid moiety.
Position 5: This position is meta to both the acrylic acid and the bromo substituents. It is the position directed by the stronger deactivating group (acrylic acid) and avoids the primary deactivation zones of both groups.
Therefore, electrophilic attack is predicted to occur predominantly at the C5 position, as it is the least electronically unfavorable site on the highly deactivated aromatic ring.
| Position | Relation to Acrylic Acid (C1) | Relation to Bromo (C3) | Predicted Reactivity | Reasoning |
|---|---|---|---|---|
| C2 | Ortho | Ortho | Very Low | Strong deactivation and steric hindrance from both groups. |
| C4 | Para | Ortho | Low | Strongly deactivated by acrylic acid; directed by bromine. |
| C5 | Meta | Meta | Highest (relative) | Directed by the stronger deactivating group (acrylic acid); least deactivated position. |
| C6 | Ortho | Para | Very Low | Strongly deactivated and sterically hindered by the acrylic acid group. |
Derivatization and Functionalization Strategies of 2 3 Bromophenyl Prop 2 Enoic Acid
Synthesis of Esters and Amides for Medicinal and Materials Research Precursors
The carboxylic acid moiety of 2-(3-Bromophenyl)prop-2-enoic acid is readily converted into esters and amides, which are fundamental derivatives for building more complex molecules. These reactions typically involve the activation of the carboxyl group followed by nucleophilic attack by an alcohol or amine.
Esterification can be achieved through various standard methods, such as Fischer esterification with an alcohol under acidic catalysis or by reacting the acid with an alkyl halide in the presence of a base.
Amidation is commonly performed using coupling reagents to facilitate the formation of the amide bond between the carboxylic acid and a primary or secondary amine. These derivatives are crucial intermediates in the synthesis of bioactive compounds and functional polymers.
| Derivative Type | Reagents | Product | Potential Application |
| Ester | Methanol, H₂SO₄ | Methyl 2-(3-bromophenyl)prop-2-enoate | Polymer precursor, fine chemical intermediate |
| Amide | Aniline, Coupling Agent (e.g., DCC) | N-phenyl-2-(3-bromophenyl)prop-2-enamide | Medicinal chemistry scaffold, monomer for polyamides |
| Activated Ester | Thionyl chloride, then Phenol | Phenyl 2-(3-bromophenyl)prop-2-enoate | Reactive intermediate for further functionalization |
Cycloaddition Reactions (e.g., Diels-Alder) Utilizing the α,β-Unsaturated System
The α,β-unsaturated carbonyl system in this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net This reaction is a powerful tool for forming six-membered rings with high stereoselectivity. researchgate.net When reacted with a conjugated diene, the double bond of the acrylic acid derivative participates in a concerted cycloaddition to yield a cyclohexene (B86901) derivative. researchgate.net
The electron-withdrawing nature of the carboxylic acid group activates the double bond, making it more reactive towards electron-rich dienes. The reaction creates up to four new stereocenters in a single step, offering a highly efficient route to complex cyclic structures. researchgate.net These cyclic products can serve as intermediates in the synthesis of natural products and pharmaceuticals. While specific studies on this compound as a dienophile are not prevalent, the reactivity of acrylic acid and its derivatives in Diels-Alder reactions is well-established. beilstein-journals.orgbeilstein-journals.org
Transformation of the Bromine Atom
The bromine atom on the phenyl ring is a key functional handle for introducing further molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is susceptible to oxidative addition by a palladium(0) catalyst, initiating the catalytic cycle. illinois.edu
Key cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to form new carbon-carbon bonds, for example, to synthesize biphenyl (B1667301) structures. wikipedia.org
Heck Reaction: The Mizoroki-Heck reaction involves the coupling of the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond at the site of the bromine atom, resulting in a substituted alkene. wikipedia.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly effective method for synthesizing aryl-alkyne structures. beilstein-journals.org
These transformations allow the bromine atom to be replaced with a wide variety of aryl, vinyl, or alkynyl groups, dramatically expanding the range of accessible derivatives from the parent molecule.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biphenyl derivative |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Stilbene derivative |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-alkyne derivative |
Reduction to Desbrominated Analogs
The bromine atom on the phenyl ring can be selectively removed through reduction reactions to yield the corresponding desbrominated analog, 2-phenylprop-2-enoic acid. This process, known as hydrodebromination, is a common strategy to access phenylpropanoic acid derivatives. While specific studies on the reduction of this compound are not extensively detailed in the provided search results, general methods for aryl bromide reduction are well-established. These typically involve catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or metal-hydride reducing agents. The choice of reducing agent and reaction conditions is crucial to ensure the selective removal of the bromine atom without affecting the acrylic acid double bond or the carboxylic acid functionality.
Conversion to Other Halogenated or Non-Halogenated Derivatives
The bromine atom serves as a versatile handle for introducing other functionalities onto the phenyl ring through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
For instance, a Suzuki coupling reaction with an appropriate boronic acid or ester could replace the bromine atom with an alkyl, aryl, or heteroaryl group, leading to a wide array of non-halogenated derivatives. Similarly, a Heck reaction could be employed to introduce a vinyl group. researchgate.net
Furthermore, the bromine can be exchanged for other halogens. For example, a Finkelstein-type reaction, though more common for alkyl halides, could potentially be adapted for aryl bromides under specific conditions to yield the corresponding iodo or chloro derivatives. The introduction of a fluorine atom can also be achieved, leading to compounds like 3-(3-Bromophenyl)-3-fluoroprop-2-enoic acid.
Ring Modification and Heterocyclic Annulation Reactions
The bifunctional nature of this compound, possessing both a reactive phenyl ring and an acrylic acid moiety, allows for its use in the construction of more complex molecular architectures, including fused ring systems and various heterocycles.
Formation of Fused Ring Systems utilizing both the phenyl and acrylic acid moieties
While direct intramolecular cyclization of this compound to form a fused ring system involving the bromine-bearing carbon and the acrylic acid is not a commonly reported transformation, related strategies can be envisioned. For example, after conversion of the bromine to a more reactive functional group, such as an amino or hydroxyl group, intramolecular cyclization reactions could be facilitated.
A more direct approach involves the reaction of related compounds, such as 3-(4-bromobenzoyl)prop-2-enoic acid, with various reagents to form fused heterocyclic systems. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of phthalazinone derivatives. ekb.egsapub.org
Synthesis of N- and O-Heterocycles from this compound Derivatives
The acrylic acid portion of the molecule is a key synthon for the construction of various nitrogen- and oxygen-containing heterocycles. These reactions often proceed through Michael addition to the α,β-unsaturated system, followed by cyclization.
Synthesis of N-Heterocycles:
The reaction of α,β-unsaturated acids with nitrogen-containing nucleophiles is a well-established method for synthesizing N-heterocycles. For example, the reaction of 3-aroylprop-2-enoic acids with compounds like thiourea, ethyl cyanoacetate, or malononitrile (B47326) in the presence of a base can yield pyrimidine, pyridine (B92270), and dihydropyridine (B1217469) derivatives, respectively. sapub.orgresearchgate.netresearchgate.net These reactions highlight the potential of this compound to serve as a precursor for a variety of N-heterocyclic compounds. For instance, reaction with hydrazine derivatives could lead to the formation of pyrazolidinone or pyridazinone structures. The synthesis of substituted N-heterocycles is a significant area of research due to their prevalence in bioactive compounds. nih.gov
Synthesis of O-Heterocycles:
Similarly, oxygen-containing heterocycles can be synthesized from α,β-unsaturated acids. For instance, intramolecular cyclization of 2-alkynylbenzoic acids, a related structural motif, can be promoted by reagents like Oxone to form isocoumarins. mdpi.com While not a direct reaction of this compound, this illustrates a potential pathway for forming O-heterocycles. Furthermore, the reaction of 3-(4-bromobenzoyl)prop-2-enoic acid with malononitrile in the presence of piperidine (B6355638) has been shown to yield pyran derivatives. sapub.orgresearchgate.net
The versatility of this compound as a starting material for a wide range of chemical transformations makes it a valuable tool for synthetic chemists. The ability to modify both the phenyl ring and the acrylic acid moiety provides access to a diverse library of compounds with potential applications in medicinal chemistry and materials science.
Spectroscopic and Structural Elucidation Techniques for 2 3 Bromophenyl Prop 2 Enoic Acid
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. For a molecule like 2-(3-Bromophenyl)prop-2-enoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural and stereochemical assignment.
A ¹H NMR spectrum would provide crucial information about the number of different types of protons and their connectivity. For this compound, one would expect to observe distinct signals for the vinyl protons, the aromatic protons on the bromophenyl ring, and the carboxylic acid proton. The chemical shifts (δ) and coupling constants (J) would be key to assigning these protons.
Hypothetical ¹H NMR Data Interpretation:
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | N/A |
| Aromatic (C-H) | 7.0 - 8.0 | Multiplets | J-coupling between adjacent protons |
| Vinyl (=CH₂) | 5.5 - 6.5 | Doublets | Geminal coupling |
This table is predictive and not based on experimental data for the specified compound.
¹³C NMR spectroscopy, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would identify all unique carbon environments within the molecule. DEPT-90 and DEPT-135 experiments would differentiate between CH, CH₂, and CH₃ groups.
Hypothetical ¹³C NMR and DEPT Data Interpretation:
| Carbon Type | Expected Chemical Shift (ppm) | DEPT-135 Signal | DEPT-90 Signal |
| Carboxylic Acid (-COOH) | 165 - 185 | No Signal | No Signal |
| Aromatic (C-Br) | 120 - 125 | No Signal | No Signal |
| Aromatic (C-H) | 125 - 140 | Positive | Positive |
| Aromatic (C-C=) | 135 - 145 | No Signal | No Signal |
| Alkene (C=) | 140 - 150 | No Signal | No Signal |
| Alkene (=CH₂) | 125 - 135 | Positive | No Signal |
This table is predictive and not based on experimental data for the specified compound.
Two-dimensional (2D) NMR techniques are powerful for establishing the complete connectivity and spatial relationships within a molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons in the aromatic ring and potentially between the vinyl protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom that has a proton attached.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This would be critical for connecting the phenyl ring to the propenoic acid moiety and for assigning quaternary carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.
HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the determination of the elemental formula, confirming the presence of bromine, carbon, hydrogen, and oxygen in the correct ratios. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key signature in the mass spectrum.
Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions would provide valuable structural information.
Hypothetical Fragmentation Pattern:
| Fragment Ion (m/z) | Possible Structure/Loss |
| [M-H₂O]⁺ | Loss of a water molecule |
| [M-COOH]⁺ | Loss of the carboxylic acid group |
| [C₆H₄Br]⁺ | Bromophenyl cation |
This table is predictive and not based on experimental data for the specified compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-(3-bromophenyl)prop-2-enoic acid, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features: the carboxylic acid group, the carbon-carbon double bond, and the substituted benzene (B151609) ring.
The most prominent peaks in the IR spectrum of an acrylic acid, such as this compound, are associated with the carboxylic acid moiety. researchgate.net A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding in the solid state. The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp peak, usually found between 1680 and 1710 cm⁻¹. researchgate.net
The carbon-carbon double bond (C=C) of the propenoic acid chain results in a stretching vibration peak in the region of 1625-1640 cm⁻¹. The C-H stretching vibrations of the vinyl group and the aromatic ring typically appear around 3000-3100 cm⁻¹. Furthermore, the carbon-bromine (C-Br) bond will exhibit a stretching vibration in the fingerprint region of the spectrum, generally between 500 and 600 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for 3-(3-Bromophenyl)prop-2-enoic Acid
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1680-1710 (strong) |
| Alkene | C=C Stretch | 1625-1640 |
| Aromatic/Vinyl | C-H Stretch | 3000-3100 |
| Aryl Bromide | C-Br Stretch | 500-600 |
X-ray Crystallography for Solid-State Structural Determination
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a model of the molecular structure can be built and refined. Key parameters obtained from X-ray crystallography include the unit cell dimensions (the basic repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal). For a related compound, 1-(4-bromophenyl)but-3-yn-1-one, the crystal system was determined to be monoclinic with a centrosymmetric space group P21/n. nih.gov
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The way molecules of 3-(3-bromophenyl)prop-2-enoic acid are arranged in the solid state is governed by a variety of intermolecular interactions. These non-covalent forces are crucial for the stability of the crystal lattice.
Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of 3-(3-bromophenyl)prop-2-enoic acid is expected to be hydrogen bonding. The carboxylic acid functional groups of two neighboring molecules will likely form a centrosymmetric dimer through strong O-H···O hydrogen bonds. This is a very common and stable motif for carboxylic acids in the solid state.
Halogen Bonding: The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. This is an attractive interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as the oxygen atom of a carbonyl group. The strength of this interaction depends on the polarizability of the halogen and the nature of the acceptor atom.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopy, particularly circular dichroism (CD), is a technique used to study chiral molecules. Chirality, or "handedness," arises when a molecule is non-superimposable on its mirror image. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample.
The compound 3-(3-bromophenyl)prop-2-enoic acid, in its common isomeric form, is achiral as it does not possess a stereocenter and cannot be resolved into enantiomers. Therefore, it will not exhibit a circular dichroism spectrum.
However, if a chiral center were introduced into the molecule, for instance by substitution at the α-carbon, the resulting enantiomers could be distinguished and characterized using CD spectroscopy. For example, the related chiral compound β-amino-β-(4-bromophenyl) propionic acid has been separated into its R and S enantiomers using chiral high-performance liquid chromatography. tsijournals.com The enantiomeric purity of such chiral compounds can be assessed using chiroptical methods. The synthesis of chiral compounds can be achieved through various methods, including the use of chiral auxiliaries or optical resolution techniques.
Computational and Theoretical Studies of 2 3 Bromophenyl Prop 2 Enoic Acid
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can elucidate molecular geometry, electronic properties, and reactivity descriptors. For substituted acrylic acids, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. bohrium.com
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
In 2-(3-Bromophenyl)prop-2-enoic acid, the HOMO is expected to be distributed over the π-system of the phenyl ring and the acrylic acid moiety, while the LUMO would also be located across this conjugated system. The presence of the electron-withdrawing bromine atom and carboxylic acid group influences the energy levels of these orbitals. researchgate.net Theoretical studies on analogous compounds, such as brominated chalcones and phenylboronic acids, show that DFT calculations can precisely determine these orbital energies. bohrium.comresearchgate.net The HOMO-LUMO gap for such molecules is typically found to be a key indicator of their electronic properties and potential for chemical reactions. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound (Based on Analogous Compounds)
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | -1.5 to -2.5 | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 | Correlates with chemical reactivity and stability |
Note: This table presents expected values based on DFT calculations performed on structurally similar aromatic carboxylic acids and brominated compounds. bohrium.comresearchgate.net
The Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. uni-muenchen.delibretexts.org It visualizes the electrostatic potential on the molecule's electron density surface, indicating regions prone to electrophilic or nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles, while regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles. researchgate.netwuxiapptec.com
For this compound, an ESP map would reveal distinct charge distributions:
Negative Potential: The most negative regions are expected around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. These sites are the most likely to undergo electrophilic attack or participate in hydrogen bonding. researchgate.netrasayanjournal.co.in
Positive Potential: A significant region of positive potential would be located around the acidic hydrogen of the carboxyl group, highlighting its susceptibility to deprotonation. wuxiapptec.com
Aromatic Ring: The bromine atom, being electronegative, would draw electron density, creating a complex potential distribution on the phenyl ring, influencing its reactivity in electrophilic aromatic substitution reactions. bohrium.com
ESP maps are crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents, solvents, or biological receptors. ucsb.edu
Conformational Analysis and Energy Landscapes
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the bromophenyl ring to the propenoic acid group.
Computational methods can map the potential energy surface by systematically changing the dihedral angle of this bond. This analysis helps to identify the lowest-energy (most stable) conformer and any other local energy minima. Studies on related molecules like 3-bromophenylboronic acid and other substituted phenyl derivatives have successfully used DFT to identify stable conformers and understand how substituents affect their relative energies and rotational barriers. researchgate.netnih.gov The planarity or non-planarity between the phenyl ring and the acrylic acid moiety is a key determinant of the molecule's electronic properties and steric profile.
Table 2: Hypothetical Conformational Energy Profile of this compound
| Dihedral Angle (Phenyl-C=C) | Relative Energy (kcal/mol) | Conformation Description |
| 0° | High | Eclipsed, high steric hindrance |
| ~45° | 0.0 | Skewed, minimum energy (most stable) |
| 90° | Moderate | Perpendicular, disrupts π-conjugation |
| 180° | High | Eclipsed, high steric hindrance |
Note: This table illustrates a plausible energy landscape derived from principles of conformational analysis on similar substituted aromatic compounds. nih.gov
Reaction Pathway Modeling and Transition State Calculations
Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By modeling the reaction pathway, chemists can identify intermediates, calculate the structures and energies of transition states, and determine activation energies. This provides a molecular-level understanding of reaction kinetics and selectivity. mdpi.com
For this compound, several reaction types could be modeled:
Electrophilic Addition: The reaction pathway for the addition of electrophiles (e.g., HBr, Br₂) across the carbon-carbon double bond can be calculated to predict regioselectivity and stereoselectivity.
Polymerization: Modeling the radical polymerization of acrylic acid derivatives can elucidate the mechanisms of chain initiation, propagation, and termination. researchgate.net
Esterification: The acid-catalyzed reaction of the carboxyl group with an alcohol can be modeled to understand the transition states involved in forming the ester.
These calculations typically involve locating the transition state structure on the potential energy surface and confirming it has exactly one imaginary vibrational frequency. Such studies are invaluable for optimizing reaction conditions and designing new synthetic routes. mdpi.com
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm or elucidate molecular structures. bohrium.com
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. rasayanjournal.co.in For this compound, theoretical calculations can predict the chemical shifts for each unique proton and carbon, aiding in the assignment of experimental spectra. researchgate.net
IR Spectroscopy: DFT can compute the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. These calculated frequencies help in assigning the experimental peaks to specific bond stretches, bends, and other vibrational modes, such as the characteristic C=O and O-H stretches of the carboxylic acid and C=C stretch of the alkene. bohrium.comrasayanjournal.co.in
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. bohrium.com These calculations can predict the electronic transitions (e.g., π → π*) responsible for the molecule's absorption of ultraviolet or visible light.
Table 3: Comparison of Hypothetical Experimental and DFT-Predicted Spectroscopic Data
| Spectroscopic Technique | Characteristic Feature | Predicted Value (DFT) | Expected Experimental Value |
| IR | C=O Stretch (Carboxylic Acid) | ~1730 cm⁻¹ | ~1700 cm⁻¹ |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 ppm | ~168 ppm |
| ¹H NMR | Acidic Proton (COOH) | ~12.5 ppm | ~12.2 ppm |
| UV-Vis | π → π* Transition (λ_max) | ~265 nm | ~270 nm |
Note: Predicted values are representative and based on DFT calculations for similar organic acids. Experimental values can vary with solvent and concentration. bohrium.comrasayanjournal.co.inresearchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. frontiersin.org
For this compound, MD simulations could be applied to:
Solvation Studies: Simulate the molecule in a solvent like water to understand its hydration shell, diffusion properties, and how it interacts with solvent molecules. rsc.org
Interactions with Surfaces: Model the adsorption and behavior of the molecule on a material surface, which is relevant in fields like materials science and catalysis.
Behavior in Biological Systems: If the molecule has potential biological activity, MD simulations can model its interaction with a protein's active site or its passage through a cell membrane, providing insights into its mechanism of action. nih.govmdpi.com
MD simulations on related systems, such as acrylic acid-based polymers, have been used to study properties like water uptake and film formation, demonstrating the power of this technique to bridge the gap between molecular structure and macroscopic properties. arxiv.orgresearchgate.net
Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Detailed computational investigations into the solid-state structure of this compound are crucial for understanding its chemical and physical properties. While specific experimental crystallographic data for this exact compound is not publicly available, theoretical studies on analogous structures provide a framework for understanding the expected non-covalent interactions.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis involves generating d_norm surfaces, which highlight regions of significant intermolecular interactions, and 2D fingerprint plots, which summarize the relative contributions of different types of atomic contacts.
For a molecule like this compound, a variety of non-covalent interactions are anticipated to play a role in its crystal packing. These include:
Hydrogen Bonding: The carboxylic acid functional group is a strong hydrogen bond donor and acceptor. It is expected to form robust O-H···O hydrogen bonds, likely leading to the formation of dimeric structures or extended chains, which are common motifs in carboxylic acid crystal structures.
π-π Stacking: The presence of the aromatic phenyl ring allows for potential π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of π-orbitals, contribute to the stabilization of the crystal structure.
C-H···π Interactions: The hydrogen atoms attached to the phenyl ring and the acrylic acid moiety can interact with the π-system of neighboring aromatic rings.
To illustrate the expected contributions of these interactions, a hypothetical breakdown based on analyses of structurally similar compounds is presented in the following table. It is important to note that these values are illustrative and would require specific computational analysis of this compound for verification.
| Interaction Type | Reciprocal Contacts | Expected Contribution (%) |
| Hydrogen Bonding | O···H / H···O | 15 - 25 |
| Halogen Bonding | Br···O / O···Br | 5 - 10 |
| Pi-Pi Stacking | C···C | 5 - 10 |
| Van der Waals | H···H | 30 - 40 |
| C···H / H···C | 15 - 25 | |
| Br···H / H···Br | 5 - 15 |
A detailed Hirshfeld surface analysis would provide precise percentages for these and other interactions, offering a quantitative picture of the forces governing the molecular assembly of this compound. The d_norm surface would visually represent these interactions, with red spots indicating close contacts corresponding to hydrogen bonds and other strong interactions. The 2D fingerprint plots would further dissect these interactions, providing a graphical representation of the distances and relative frequencies of each contact type.
Applications in Advanced Organic Synthesis and Materials Science Research
A Theoretical Monomer for Advanced Polymeric Materials
The structure of 2-(3-bromophenyl)prop-2-enoic acid, featuring a polymerizable acrylic acid backbone, positions it as a candidate for the synthesis of advanced polymeric materials. In theory, the vinyl group can undergo radical polymerization to form poly(2-(3-bromophenyl)acrylic acid). The resulting polymer would possess a unique combination of properties stemming from its components. The poly(acrylic acid) chain is known to be hydrophilic and pH-responsive, which could be leveraged to create smart materials that respond to changes in their environment. rsc.orgsigmaaldrich.com
The presence of the bromophenyl group would introduce several key characteristics to the polymer. The bromine atom offers a site for post-polymerization modification through various cross-coupling reactions, allowing for the fine-tuning of the material's properties. Furthermore, the phenyl ring would enhance the polymer's thermal stability and influence its mechanical and optical properties. The ability to synthesize block copolymers by sequentially adding different monomers could lead to materials with distinct domains, each contributing unique functionalities. nih.gov For instance, a diblock copolymer containing a polysilane and a poly(methacrylic acid) segment has been prepared through sequential anionic polymerization, demonstrating the potential for creating complex macromolecular architectures. uni-bayreuth.de
Table 1: Potential Polymer Architectures Incorporating this compound
| Polymer Architecture | Potential Synthesis Method | Key Features and Potential Properties |
| Homopolymer | Radical Polymerization | pH-responsive, thermally stable, modifiable via the bromine atom. |
| Random Copolymer | Co-polymerization with other acrylic monomers | Tunable hydrophilicity, mechanical strength, and refractive index. |
| Block Copolymer | Controlled Radical Polymerization (e.g., ATRP, RAFT) | Formation of self-assembling nanostructures, combination of distinct block properties. |
While the direct polymerization of acrylic and methacrylic acids has been studied, the specific conditions and resulting properties for poly(2-(3-bromophenyl)acrylic acid) are not yet documented in the literature. nsf.govacs.orgdtic.milgoogle.com
A Potential Precursor for Complex Organic Molecules and Scaffolds
The trifunctional nature of this compound makes it a versatile building block for the synthesis of more complex organic molecules.
A Hypothetical Building Block in Natural Product Synthesis
While no current literature explicitly details the use of this compound in the total synthesis of natural products, its structure suggests potential applications. The acrylic acid moiety is a common feature in various natural products, and the bromophenyl group provides a handle for further chemical elaboration, making it a plausible starting material or intermediate.
A Prospective Intermediate for Ligands in Catalysis
The development of novel ligands is crucial for advancing transition metal catalysis. nih.gov this compound could serve as a precursor for the synthesis of specialized ligands. For instance, the bromine atom can be substituted with a phosphine (B1218219) group via a metal-catalyzed coupling reaction or by reaction with a lithium phosphide (B1233454) reagent. nih.govresearchgate.net The resulting phosphine-functionalized acrylic acid could then be used as a ligand in various catalytic systems. The design of such ligands allows for the fine-tuning of the electronic and steric properties of the catalyst, which is essential for optimizing catalytic activity and selectivity in cross-coupling reactions. orgsyn.org
A Candidate for Method Development in New Chemical Transformations
The development of new synthetic methodologies often relies on the use of model substrates to explore the scope and limitations of a new reaction. The presence of a bromine atom on the phenyl ring of this compound makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions.
The Heck reaction, which couples an unsaturated halide with an alkene, and the Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, are powerful tools for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgmdpi.comnih.govillinois.edunih.govresearchgate.netmdpi.commdpi.com Utilizing this compound in these reactions would allow for the introduction of a wide range of substituents at the 3-position of the phenyl ring, leading to a diverse library of substituted phenylprop-2-enoic acids. The efficiency of these reactions can be highly dependent on the choice of catalyst, ligands, and reaction conditions.
A Theoretical Foundation for Novel Reagents and Catalysts
The derivatives of this compound hold the potential for the development of new reagents and catalysts. For example, the synthesis of N-heterocyclic carbene (NHC) precursors from derivatives of this acid could lead to novel organocatalysts. rsc.org Furthermore, the modification of the carboxylic acid group or the phenyl ring could yield a variety of new chemical entities with unique reactivity profiles. The synthesis of phosphine oxides from related bromo-aromatic compounds has been demonstrated, which can then be reduced to the corresponding phosphines for use as ligands or catalysts. mdpi.com
Future Research Directions and Outlook for 2 3 Bromophenyl Prop 2 Enoic Acid Studies
Exploration of Undiscovered Synthetic Routes
While established methods like the Perkin or Knoevenagel condensations can be employed for the synthesis of cinnamic acid derivatives, future research will likely focus on discovering more efficient, selective, and sustainable routes to 2-(3-Bromophenyl)prop-2-enoic acid. bepls.comthepharmajournal.com Drawing inspiration from the broader field of acrylic and cinnamic acid synthesis, several promising avenues exist.
One area of exploration is the development of novel catalytic systems. For instance, the use of palladium N-heterocyclic carbene catalysts has shown success in the green synthesis of cinnamic acid derivatives via Mizoroki-Heck cross-coupling reactions. ajol.info Adapting such catalytic systems for the specific synthesis of this compound could offer higher yields and milder reaction conditions compared to traditional methods.
Furthermore, bio-based synthetic routes are gaining significant traction. nih.govrenewable-carbon.euresearchgate.netresearchgate.net Investigating enzymatic or microbial pathways to produce precursors to this compound could offer a more sustainable alternative to petroleum-based starting materials. For example, engineered microorganisms could potentially convert bio-derived feedstocks into brominated aromatic compounds that can then be further transformed into the target molecule.
| Potential Synthetic Route | Key Features | Potential Advantages |
| Modified Perkin Reaction | Condensation of 3-bromobenzaldehyde (B42254) with an acid anhydride (B1165640). thepharmajournal.com | Well-established, potential for optimization. |
| Knoevenagel Condensation | Reaction of 3-bromobenzaldehyde with malonic acid or its esters. bepls.com | Generally high yields, mild conditions. |
| Mizoroki-Heck Coupling | Palladium-catalyzed reaction of 3-bromostyrene (B1266119) with a source of CO2. ajol.info | High atom economy, potential for green catalysis. |
| Bio-catalytic Routes | Enzymatic or microbial conversion of renewable feedstocks. nih.govrenewable-carbon.eu | Sustainable, reduced environmental impact. |
Investigation of Novel Reaction Pathways and Mechanisms
The unique electronic properties conferred by the bromo-phenyl group open up possibilities for novel reaction pathways and a deeper understanding of reaction mechanisms. Future investigations will likely move beyond simple derivatization of the carboxylic acid or the double bond.
Photochemical reactions represent a compelling area of future study. The photochemistry of acrylic acid itself is of considerable atmospheric importance, and understanding the influence of the bromophenyl substituent on these reactions could lead to new synthetic transformations. nih.gov Additionally, visible-light-mediated reactions, which have been used to unlock novel reaction pathways for other organic molecules, could be explored with this compound to access new chemical space.
The hydrodeoxygenation (HDO) of acrylic acid over catalysts like molybdenum carbide has been studied computationally, providing insights into the reaction mechanism. researchgate.net Similar computational and experimental studies on this compound could elucidate the effect of the bromine substituent on the HDO process, potentially leading to the selective synthesis of valuable downstream products.
Development of Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly methodologies.
This includes the use of greener solvents, such as water or bio-derived solvents, in its synthesis and subsequent reactions. semanticscholar.org The development of solid-state reactions or the use of solvent-free conditions, where feasible, would further enhance the green credentials of processes involving this compound.
Catalysis will play a central role in these efforts. The design of highly efficient and recyclable catalysts, potentially based on earth-abundant metals or organocatalysts, will be a key research focus. For example, vanadium(V) oxide has been used as a catalyst for the selective oxidative cleavage of cinnamic acid derivatives using hydrogen peroxide as a green oxidant. rsc.org Exploring similar systems for this compound could lead to efficient and selective transformations.
Advanced Materials Applications Beyond Traditional Polymers
The unique combination of a reactive double bond, a carboxylic acid group, and a brominated aromatic ring makes this compound an attractive monomer for the synthesis of advanced materials with tailored properties. While polymerization of the acrylic moiety is a straightforward application, future research will likely explore more sophisticated material designs.
The incorporation of this compound into polymers can impart specific functionalities. The bromine atom can serve as a site for further post-polymerization modification, allowing for the creation of complex polymer architectures. Furthermore, the presence of the aromatic ring can enhance the thermal stability and mechanical properties of the resulting polymers. These functional polymers could find applications in areas such as specialty coatings, adhesives, and engineering plastics. fortunebusinessinsights.commordorintelligence.comglobenewswire.comdataintelo.com
Beyond traditional polymers, this compound could be a building block for hydrogels, stimuli-responsive materials, and functionalized nanoparticles. mdpi.comumass.edumdpi.com The ability to tune the properties of these materials by modifying the structure of the monomer holds significant potential for applications in drug delivery, sensors, and soft robotics.
| Potential Material Application | Key Feature | Possible Functionality |
| Functional Polymers | Bromine atom for post-polymerization modification. | Tunable properties, flame retardancy. |
| Advanced Coatings | Enhanced thermal and UV stability from the aromatic ring. | Increased durability and weather resistance. futuremarketinsights.com |
| Hydrogels | Cross-linking through the acrylic group. | Stimuli-responsive behavior, drug delivery. |
| Functional Nanoparticles | Polymerization to form core-shell or functionalized particles. umass.edu | Targeted delivery, sensing applications. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing processes offers numerous advantages in terms of safety, efficiency, and scalability. Flow chemistry is particularly well-suited for polymerization reactions and other transformations involving reactive intermediates. africacommons.netrsc.orgresearchgate.netgoogle.com
Future research will likely focus on developing continuous flow processes for the synthesis of this compound and its derivatives. This would enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and product consistency.
The integration of these flow systems with automated synthesis platforms, including robotic systems and real-time analytical techniques, will further accelerate the discovery and optimization of new reactions and materials based on this compound. This high-throughput approach will allow for the rapid screening of reaction conditions and the exploration of a wider range of derivatives.
Expansion of Computational Modeling to Predictive Design
Computational chemistry and molecular modeling are powerful tools for understanding reaction mechanisms and predicting the properties of new molecules and materials. mdpi.com In the context of this compound, computational studies can provide valuable insights that guide experimental work.
Future research will likely see an expansion of computational modeling to predict the reactivity of this compound in various chemical transformations. acs.org Density functional theory (DFT) calculations, for example, can be used to model reaction pathways and transition states, helping to identify the most promising synthetic routes. researchgate.net
Furthermore, molecular dynamics simulations can be employed to predict the properties of polymers and other materials derived from this monomer. nih.gov This can aid in the rational design of new materials with specific properties, such as thermal stability, mechanical strength, or self-assembly behavior. The development of accurate predictive models will be crucial for accelerating the discovery and application of new materials based on this compound. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
